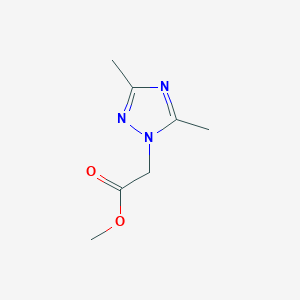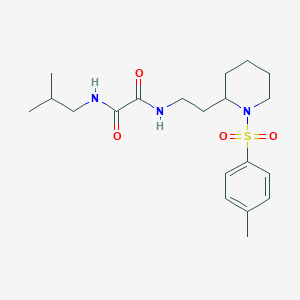
1-(2-metilpropil)-2,4-dihidro-1H-3,1-benzoxazina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom of the oxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Aplicaciones Científicas De Investigación
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, benzoxazine derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer activities. Additionally, in the industry, benzoxazines are utilized in the production of high-performance polymers and resins due to their excellent thermal and mechanical properties.
Mecanismo De Acción
Target of Action
Related compounds have been found to target toll-like receptors (tlrs), which play a crucial role in the immune response .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect the tumour necrosis factor receptor superfamily (tnfrsf) and the prolactin receptor pathway, both of which affect spermatogenesis .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds have been found to induce changes at the molecular and cellular levels, which could potentially influence various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
Métodos De Preparación
The synthesis of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with isobutyric anhydride in the presence of a suitable catalyst can lead to the formation of the desired benzoxazine compound. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinones, while reduction can lead to the formation of amines.
Comparación Con Compuestos Similares
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as other benzoxazine derivatives. Similar compounds include 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione and 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. The uniqueness of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione lies in its specific substitution pattern and the presence of the 2-methylpropyl group, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
292139-34-5 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 |
Nombre IUPAC |
1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3 |
Clave InChI |
ZQTLLCOTAWSEHN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=O)OC1=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)
![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)
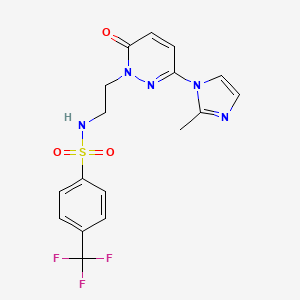
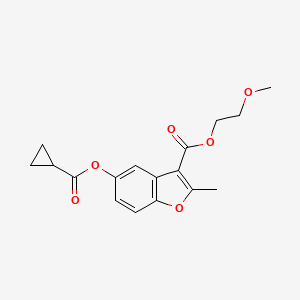
![1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)
![2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2549136.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)
![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2549142.png)
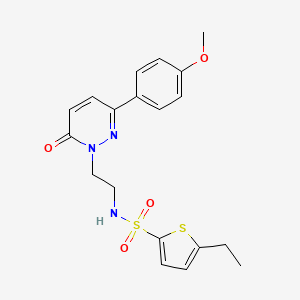
![1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide](/img/structure/B2549144.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B2549148.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)
